Methyl 3,5-diamino-2-methylbenzoate

Description

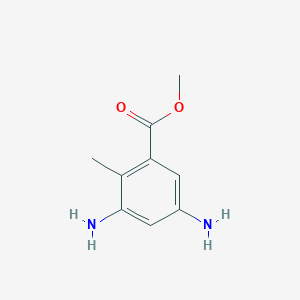

Methyl 3,5-diamino-2-methylbenzoate is a substituted methyl benzoate derivative featuring amino (-NH₂) groups at the 3- and 5-positions and a methyl (-CH₃) group at the 2-position of the aromatic ring. Benzoate esters are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, reactivity, and tunable substituent effects .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 3,5-diamino-2-methylbenzoate |

InChI |

InChI=1S/C9H12N2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,10-11H2,1-2H3 |

InChI Key |

NMWNWXDDKRCUCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to this compound involves the reduction of the corresponding dinitro precursor, methyl 3,5-dinitro-2-methylbenzoate. This approach leverages the selective catalytic hydrogenation of nitro groups to amino groups while preserving the ester functionality and methyl substitution on the aromatic ring.

Stepwise Preparation Method

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1. Synthesis of methyl 3,5-dinitro-2-methylbenzoate | Nitration of methyl 2-methylbenzoate to introduce nitro groups at 3 and 5 positions | Mixed acid nitration (HNO₃/H₂SO₄), controlled temperature | Methyl 3,5-dinitro-2-methylbenzoate |

| 2. Catalytic hydrogenation | Reduction of nitro groups to amino groups | Pd/C catalyst, hydrogen gas, solvent mixture of dry tetrahydrofuran (THF) and ethanol, room temperature to mild heating, 48 hours | This compound |

| 3. Purification | Filtration to remove catalyst, solvent evaporation, recrystallization if needed | Standard organic purification techniques | Pure this compound |

This method is documented in detailed patent literature and industrial protocols, highlighting the use of palladium on carbon (Pd-C) under hydrogen atmosphere as the most efficient catalyst system for the reduction step.

Esterification Route (Alternative)

An alternative approach starts from 3,5-diamino-2-methylbenzoic acid, which is esterified with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. This method involves:

- Dissolving 3,5-diamino-2-methylbenzoic acid in methanol.

- Adding concentrated sulfuric acid as a catalyst.

- Refluxing the mixture to promote ester formation.

- Cooling, filtration, and recrystallization to isolate the methyl ester.

This esterification route is common for preparing methyl esters from corresponding benzoic acids and is scalable for industrial production.

Industrial Scale Considerations

Industrial preparation typically employs:

- High-pressure hydrogenation reactors for efficient nitro group reduction.

- Continuous flow systems to enhance reaction control and throughput.

- Automated filtration and solvent recovery to maximize yield and purity.

- Optimization of reaction time, temperature, and catalyst loading to improve cost-effectiveness and sustainability.

These methods ensure consistent product quality and are adaptable for large-scale manufacturing.

Catalysts and Reaction Conditions

The use of Pd-C is preferred for selective and mild reduction, while nickel-based catalysts are more common in other amine synthesis contexts but require more rigorous preparation.

Research Findings and Analytical Data

Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O2 (this compound) |

| Molecular Weight | 180.21 g/mol |

| Melting Point | Typically 130–135°C (varies with purity) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, THF |

| Spectroscopic Features | Characteristic aromatic protons in ^1H NMR; amino group signals; ester carbonyl stretch in IR around 1730 cm⁻¹ |

Reaction Monitoring and Purity Assessment

- Hydrogenation progress is monitored by TLC and HPLC.

- Purity confirmed by NMR spectroscopy and mass spectrometry.

- Crystallinity and melting point used as indicators of product quality.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Catalytic hydrogenation of dinitro precursor | High selectivity, mild conditions, good yield | Requires Pd catalyst and hydrogen gas, longer reaction time | High, widely used in pharma and fine chemicals |

| Esterification of amino acid precursor | Straightforward, uses common reagents | Amino groups may require protection in some cases, possible side reactions | Moderate, depends on availability of amino acid |

| Alternative reductions (e.g., chemical reducing agents) | Avoids hydrogen gas | Less selective, possible over-reduction or side reactions | Low, less preferred industrially |

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diamino-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) are used under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd-C) catalyst.

Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled temperatures.

Major Products Formed

Oxidation: Methyl 3,5-dinitro-2-methylbenzoate.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3,5-diamino-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,5-diamino-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating feature is the presence of two amino groups in the meta positions relative to the methyl ester. This contrasts with structurally similar compounds:

Key Observations :

Bromine substituents (e.g., in Methyl 3,5-dibromo-2-diacet) increase electrophilicity and steric bulk, favoring halogen-bonding interactions in crystal packing . Methoxy groups (e.g., in Methyl 2-formyl-3,5-dimethoxybenzoate) improve solubility and electronic modulation for photochemical applications .

Synthetic Routes: Brominated analogs are synthesized via bromination of precursor acids (e.g., 2-aminobenzoic acid) followed by acetylation and esterification . Sulfonylurea derivatives (e.g., ethametsulfuron methyl ester) involve triazine coupling to sulfonylcarbamate intermediates .

Applications: Pharmaceuticals: Amino-substituted benzoates are precursors for antimalarial or anticancer agents. The formyl and methoxy groups in Methyl 2-formyl-3,5-dimethoxybenzoate enable Schiff base formation for drug candidates . Agrochemicals: Sulfonylurea esters (e.g., ethametsulfuron) act as herbicides by inhibiting acetolactate synthase . Materials Science: Brominated benzoates stabilize crystal lattices via weak intermolecular interactions (e.g., C–H⋯O), relevant in supramolecular chemistry .

Physicochemical Properties

While direct data for this compound is unavailable, trends from analogous compounds suggest:

- Solubility: Amino groups may enhance water solubility compared to brominated or methoxylated derivatives.

- Thermal Stability : Methyl esters generally exhibit higher stability than ethyl esters due to reduced steric hindrance (Table 3 in ).

- Crystallinity: Halogenated derivatives (e.g., Methyl 3,5-dibromo-2-diacet) form ordered crystals stabilized by halogen bonds, whereas amino groups may promote amorphous phases due to hydrogen bonding .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 35–50°C to balance reaction rate and side-product formation .

- Catalyst Selection : Employ DIPEA (N,N-diisopropylethylamine) as a base to enhance nucleophilic substitution efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. Table 1: Synthesis Optimization

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 35–50°C | Maximizes ~75% |

| Boc Protection Time | 6–8 hours | Reduces degradation |

| Catalyst (DIPEA) | 1.5 equivalents | Enhances regioselectivity |

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.1 ppm (methyl group). Amino protons may appear as broad peaks at δ 4.5–5.5 ppm .

- ¹³C NMR : Confirm ester carbonyl at ~168 ppm and aromatic carbons at 110–150 ppm .

- IR Spectroscopy : Identify N-H stretches (3300–3500 cm⁻¹) and ester C=O (1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Expect [M+H]⁺ ion matching the molecular formula C₁₀H₁₃N₂O₂ (exact mass: 193.0978).

- X-ray Crystallography : Use SHELXL for refinement to resolve crystal packing and hydrogen-bonding networks .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition : The compound’s structural similarity to salicylic acid derivatives suggests potential as a cyclooxygenase (COX) inhibitor . Test via enzyme kinetics assays (e.g., UV-Vis monitoring of prostaglandin production) .

- Drug Intermediate : Its amino groups enable conjugation with pharmacophores (e.g., via amide coupling) to enhance bioavailability.

- Molecular Probes : Utilize fluorescence labeling (e.g., dansyl chloride tagging) to study cellular uptake mechanisms .

Advanced: How can researchers address challenges related to regioselectivity and amino group protection during synthesis?

Methodological Answer:

- Regioselectivity Issues :

- Amino Group Protection :

Advanced: What strategies resolve contradictions in solubility and stability data across studies?

Methodological Answer:

- Controlled Solubility Studies :

- Test in buffered solutions (pH 2–12) to identify pH-dependent stability.

- Use DSC (Differential Scanning Calorimetry) to assess thermal degradation thresholds .

- Data Reconciliation :

Advanced: How can computational modeling predict reactivity and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Model binding to COX-2 using docking software (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Arg120) .

- QSAR Studies : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity using regression models .

Advanced: What are critical considerations for crystallizing this compound using SHELX?

Methodological Answer:

- Crystallization Design :

- Refinement with SHELXL :

Q. Table 2: Crystallography Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.21, b=10.54, c=12.73 |

| R-factor | <0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.